LipiRADICAL Green

Lipid peroxidation Radical selectivity Fluorescence probe

LipiRADICAL Green (also designated NBD-Pen; CAS 1955505-54-0) is a small-molecule profluorescent nitroxide probe that selectively reacts with lipid-derived free radicals to produce a quantifiable ‘turn-on’ green fluorescence signal (λex/λem = 470/530 nm). It belongs to the class of nitroxide-based fluorescent probes, specifically conjugating a 7-nitrobenzoxadiazole (NBD) fluorophore to a nitroxyl radical-quenched piperidine scaffold; upon radical–radical coupling with a lipid radical, the paramagnetic quenching is relieved, yielding a covalent alkoxylamine-lipid adduct with drastically recovered fluorescence.

Molecular Formula C19H30N5O4
Molecular Weight 392.48
CAS No. 1955505-54-0
Cat. No. B609460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipiRADICAL Green
CAS1955505-54-0
SynonymsNBD-Pen;  NBD Pen;  NBDPen; 
Molecular FormulaC19H30N5O4
Molecular Weight392.48
Structural Identifiers
SMILESCCCCCC1(CC(CC(N1O)(C)C)NC2=CC=C(C3=CNON23)[N+](=O)[O-])C
InChIInChI=1S/C19H31N5O4/c1-5-6-7-10-19(4)12-14(11-18(2,3)24(19)27)21-17-9-8-15(23(25)26)16-13-20-28-22(16)17/h8-9,13-14,20-21,27H,5-7,10-12H2,1-4H3
InChIKeyNLURORPZLBRXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LipiRADICAL Green (NBD-Pen, CAS 1955505-54-0) for Targeted Lipid Radical Detection: A First-in-Class Fluorescence Probe


LipiRADICAL Green (also designated NBD-Pen; CAS 1955505-54-0) is a small-molecule profluorescent nitroxide probe that selectively reacts with lipid-derived free radicals to produce a quantifiable ‘turn-on’ green fluorescence signal (λex/λem = 470/530 nm) [1]. It belongs to the class of nitroxide-based fluorescent probes, specifically conjugating a 7-nitrobenzoxadiazole (NBD) fluorophore to a nitroxyl radical-quenched piperidine scaffold; upon radical–radical coupling with a lipid radical, the paramagnetic quenching is relieved, yielding a covalent alkoxylamine-lipid adduct with drastically recovered fluorescence . Unlike broadly reactive oxidation sensors, LipiRADICAL Green targets the upstream initiating species in the lipid peroxidation cascade—lipid radicals (L•)—rather than downstream lipid peroxides or secondary electrophiles, enabling mechanistic studies at the earliest node of oxidative membrane damage [1].

Why Generic Lipid Peroxidation Sensors Cannot Replace LipiRADICAL Green for Upstream Lipid Radical Detection


Lipid peroxidation research relies on several classes of fluorescent probes, yet critical differences in molecular target, detection mechanism, and reactive-species selectivity make routine interchange impossible. Widely used sensors such as C11-BODIPY 581/591 report on oxidation state by a ratiometric shift in emission (from ~590 nm to ~510 nm) that reflects the cumulative oxidative environment—including reactions with multiple ROS and RNS species—rather than specific radical identification [1]. Diphenyl-1-pyrenylphosphine (DPPP) quantifies lipid hydroperoxides (LOOH), which are already downstream decomposition products, not the initiating L• species [2]. Electron spin resonance (ESR) spin-trapping provides radical-specific detection but demands specialized instrumentation and is incompatible with live-cell spatial imaging [3]. LipiRADICAL Green’s radical–radical coupling mechanism endows it with a fundamentally different selectivity profile: it responds to lipid radicals while remaining non-fluorescent in the presence of hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorite . The consequence for procurement is that substituting a generic oxidation sensor for LipiRADICAL Green replaces a targeted, upstream mechanistic measurement with a broadly reactive, downstream surrogate, potentially missing or misinterpreting the initiating radical event.

Quantitative Comparison Guide: LipiRADICAL Green vs. Alternative Lipid Peroxidation and ROS Detection Probes


Selectivity for Lipid-Derived Radicals over Other Reactive Oxygen Species: NBD-Pen vs. Generic Oxidation Sensors

LipiRADICAL Green (NBD-Pen) demonstrates exclusive fluorescence turn-on in response to lipid-derived radicals while remaining non-responsive to the four most biologically prevalent reactive oxygen species. In cell-free specificity assays, NBD-Pen produced significant fluorescence increase only when exposed to lipid radical-generating systems, whereas hydrogen peroxide (H₂O₂), hypochlorite (ClO⁻), superoxide (O₂•⁻), and hydroxyl radical (•OH) failed to elicit any detectable fluorescence response . By contrast, C11-BODIPY 581/591 undergoes oxidation and a fluorescence shift (from ex/em 581/591 nm to 500/510 nm) upon exposure to multiple ROS and RNS species including peroxynitrite, hydroxyl radical, and peroxyl radicals, making it a cumulative oxidative-stress reporter rather than a lipid radical-specific detector [1]. DPPP, another alternative, reacts stoichiometrically with lipid hydroperoxides (downstream products) with a detection limit of approximately 0.2 pmol in flow-injection mode and provides no signal for the upstream carbon-centered lipid radicals themselves [2].

Lipid peroxidation Radical selectivity Fluorescence probe Reactive oxygen species

In Vivo Temporal Resolution of Lipid Radical Generation: Detecting Radicals Within 1 Hour of Hepatocarcinogen Administration

LipiRADICAL Green (NBD-Pen) enables the earliest reported in vivo detection of lipid radical generation following a pathological stimulus. In a rat model of diethylnitrosamine (DEN)-induced hepatocellular carcinoma, NBD-Pen fluorescence signal increased detectably within 1 hour of DEN administration, demonstrating rapid pharmacokinetic distribution and in situ radical trapping in hepatic tissue [1]. This early time point captures the initiating radical burst that precedes downstream lipid peroxidation products. No comparable in vivo temporal resolution has been reported for C11-BODIPY 581/591 or DPPP in the context of hepatic carcinogenesis, where these probes are typically used to monitor cumulative lipid oxidation at later time points or in ex vivo tissue extracts [2]. Traditional ESR spin-trapping, while capable of detecting radicals, requires sacrifice and tissue processing that precludes real-time in vivo monitoring in the same animal at the 1-hour time point [3]. Furthermore, NBD-Pen administration resulted in measurable pharmacodynamic effects: decreases in inflammation markers, apoptosis markers, and oxidative stress indicators at 24 hours post-DEN, with a reduction in liver tumor development at 12 weeks, providing a causal link between lipid radical scavenging and disease attenuation [1].

In vivo imaging Hepatocellular carcinoma Lipid radical Diethylnitrosamine

Detection of Minimally Modified LDL via Lipid Radicals: Superior Sensitivity Over Conventional LDL Oxidation Methods

In a validated mouse model of iron overload, NBD-Pen was employed to detect lipid-derived radicals in oxidized low-density lipoprotein (Ox-LDL) from both in vitro and in vivo samples. The probe enabled quantitative tracking of lipid radical generation over time, monitoring the dynamic L• formation at the earliest stage of LDL oxidation [1]. Critically, the NBD-Pen method was reported to be suitable for targeting minimally modified LDL (MM-LDL), a pathophysiologically relevant but analytically challenging early oxidation state that precedes the formation of extensively oxidized LDL [1]. Traditional LDL oxidation assays—such as conjugated diene measurement at 234 nm, thiobarbituric acid reactive substances (TBARS), or lipid hydroperoxide quantification—detect downstream oxidation products after extensive oxidative modification has already occurred and lack the sensitivity to capture the initial lipid radical formation event [2]. Using NBD-Pen, the time course of iron-overload-induced plasma L• formation was measured, enabling successful antioxidant intervention monitoring: Trolox treatment lowered plasma lipid peroxidation levels, and combination therapy with deferoxamine plus Trolox reduced both liver injury markers (aspartate transaminase, alanine transaminase) and systemic oxidative stress markers [1].

Oxidized LDL Lipid radical detection Iron overload Cardiovascular disease

LC/MS-Compatible Adduct Formation for Structural Identification of Lipid Radicals: 132 Species Detected from 5 PUFAs

LipiRADICAL Green (NBD-Pen) forms stable alkoxylamine-adducts with lipid radicals that are amenable to downstream high-resolution liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis, enabling not only detection but also structural identification of the trapped radical species. Using an HPLC-fluorometry-HRMS/MS system combined with NBD-Pen, 132 distinct lipid-derived radicals—including 111 previously unreported species—were detected and structurally characterized from only five polyunsaturated fatty acid substrates (arachidonic, linoleic, α-linolenic, eicosapentaenoic, and docosahexaenoic acids) [1]. Furthermore, 12 endogenous lipid-derived radicals were identified in hepatic tissue from a carcinogen-induced mouse liver cancer model, demonstrating applicability to complex biological matrices [1]. This structural analysis capability is not available with C11-BODIPY 581/591, which undergoes oxidative cleavage of its conjugated diene linker and reports oxidative status via spectral shift rather than forming a stable, structurally informative radical adduct [2]. DPPP reacts with lipid hydroperoxides to produce DPPP oxide (DPPP=O), which identifies only the presence of peroxides without providing radical structural information [3]. While the next-generation BODIPY-based probe BDP-Pen improves MS/MS fragmentation information for isomer discrimination, NBD-Pen remains the only commercially available probe that enables both live-cell fluorescence imaging and the construction of lipid radical structural databases [1][4].

Lipid radical structure LC/MS/MS Polyunsaturated fatty acid Adductomics

Quantitative Kinetic Profiling of Lipid Radical Formation in Disease vs. Healthy Lipoproteins

NBD-Pen was applied to perform quantitative kinetic analysis of lipid radical (L•) formation during oxidation of LDL and HDL isolated from β-thalassemia patients and healthy volunteers. Using the NBD-Pen fluorescence signal as a continuous readout, three kinetic parameters were calculated for each sample: initial lag time (resistance to radical initiation), propagation rate (speed of radical chain reaction), and total L• production (cumulative radical burden) [1]. This level of quantitative kinetic discrimination revealed that thalassemia lipoproteins exhibited significantly shorter lag times but paradoxically slower propagation rates compared with healthy lipoproteins, and that LDL showed higher resistance during initiation but ultimately higher total L• production than HDL [1]. Critically, α-tocopherol levels were shown to negatively correlate with initial lag time, while cholesteryl linoleate content positively correlated with propagation rate and total L• production—establishing a mechanistic link between lipoprotein composition and oxidative susceptibility that could only be revealed by radical-level kinetic monitoring [1]. Conventional lipid peroxidation assays such as TBARS or conjugated diene measurement report only endpoint oxidative damage and cannot resolve these kinetic phases of the radical chain reaction [2].

Lipoprotein oxidation β-thalassemia Kinetics α-tocopherol

High-Impact Application Scenarios for LipiRADICAL Green (NBD-Pen) Where Substitution Would Compromise Data Quality


Ferroptosis Mechanism Studies: Discriminating Lipid Radical-Dependent Cell Death from General Oxidative Stress

In ferroptosis research, distinguishing between the initiating lipid radical burst and downstream lipid peroxide accumulation is essential for identifying ferroptotic drivers versus bystander oxidative events. LipiRADICAL Green enables researchers to specifically visualize and semi-quantify lipid radical generation in live cells within 1–3 hours of ferroptosis induction (e.g., RSL3 treatment or cystine deprivation), before propidium iodide positivity or LDH release [1]. This upstream detection is not achievable with C11-BODIPY 581/591, which reports on bulk membrane oxidation, or with MitoSOX Red, which detects only mitochondrial superoxide [2]. NBD-Pen has been successfully deployed to evaluate lipid peroxyl radical-scavenging activities of repurposed antiferroptotic drugs, including the quantitative correlation between radical-scavenging potency (measured as the concentration producing 15% reduction of NBD-Pen fluorescence in an AA/LOX system) and antiferroptotic EC50 values [1].

Drug Screening for Lipid Radical Scavengers: Quantitative High-Throughput Compatible Assays

The LipiRADICAL Green fluorescence turn-on response scales proportionally with lipid radical concentration, enabling plate-reader-based semi-quantitative and kinetic assays for screening libraries of candidate radical-scavenging compounds. The AA/LOX (arachidonic acid plus lipoxygenase) or PCOOH/Fe²⁺ (phosphatidylcholine hydroperoxide plus ferrous iron) lipid radical generation systems provide well-defined, reproducible radical sources [1]. NBD-Pen fluorescence intensity at 530 nm (excitation 470 nm) serves as a direct readout of residual lipid radical levels after test-compound addition, with dose-response curves enabling IC50 determination for scavenging activity—an application validated in the identification of FDA-approved drugs with previously unrecognized antiferroptotic properties [2]. Unlike DPPP-based hydroperoxide quantification, which measures downstream products, the NBD-Pen assay directly measures radical-scavenging at the primary lipid radical level, providing a mechanistically more proximal assessment of anti-radical efficacy [3].

LDL Oxidation and Cardiovascular Biomarker Discovery: Targeting Minimally Modified LDL

The NBD-Pen method has been validated for detecting lipid-derived radicals in minimally modified LDL (MM-LDL)—the earliest oxidative modification stage thought to drive macrophage foam cell formation and atherogenesis. In an iron-overloaded mouse model, NBD-Pen successfully tracked lipid radical generation kinetics in plasma Ox-LDL and enabled monitoring of therapeutic interventions (Trolox ± deferoxamine) that reduced plasma lipid peroxidation and liver injury markers [1]. This application is uniquely suited to NBD-Pen because conventional LDL oxidation biomarkers (conjugated dienes, TBARS, anti-oxLDL antibodies) only detect extensively oxidized LDL and miss the MM-LDL stage that is of greatest pathophysiological interest [2]. The probe’s compatibility with fluorescence plate readers and microscopy also supports both population-level and single-cell LDL oxidation studies.

Lipidomics and Radical Structural Identification Workflows: Coupling Live-Cell Imaging to LC/MS/MS

NBD-Pen is the only commercially available fluorescent probe that directly bridges live-cell fluorescence imaging with downstream LC/MS/MS structural identification of lipid radical species, without requiring a change in probe chemistry. Using a unified workflow, researchers can first image intracellular lipid radical distribution in live cells via confocal microscopy (λex/λem = 470/530 nm), then extract cellular lipids, and analyze the NBD-Pen-lipid radical adducts by HPLC-fluorometry-HRMS/MS to identify the exact radical species [1]. This approach has enabled the construction of a database covering 132 lipid-derived radicals from 5 PUFAs and the identification of 12 endogenous lipid radical species in a mouse liver cancer model [1]. While the BODIPY-based BDP-Pen probe provides superior MS/MS fragmentation for isomeric discrimination, it is not yet commercially available, making NBD-Pen the current practical choice for combined imaging-structural workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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